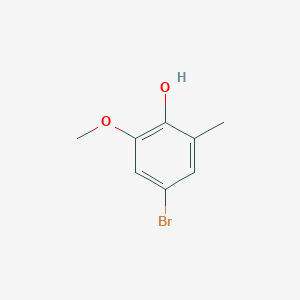

4-Bromo-2-methoxy-6-methylphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-methoxy-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZGMKGTJRTCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460185 | |

| Record name | 4-bromo-2-methoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86232-54-4 | |

| Record name | 4-bromo-2-methoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis Strategies for 4-Bromo-2-methoxy-6-methylphenol and Its Precursors

The synthesis of this compound requires precise control over the introduction of substituents onto the phenolic ring. The regioselectivity of these reactions is paramount in achieving the desired substitution pattern.

The bromination of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the synthesis of precursors to this compound, achieving selective monobromination is a key challenge, as phenols are highly reactive and can easily lead to polybrominated products.

Several techniques have been developed to optimize the regioselectivity of phenolic bromination:

Control of pH and Brominating Agent: The kinetics of phenol (B47542) bromination are significantly influenced by pH and the choice of brominating agent. Studies have shown that optimal reactivity for bromination with N-Bromosuccinimide (NBS) is often observed in acidic media (e.g., pH 3-4) and can be solvent-dependent, with acetonitrile being an effective medium. The reaction mechanism involves the pH-dependent generation of the active electrophilic bromine species.

Catalytic Direction: The use of catalysts can effectively direct bromination. For instance, para-toluenesulfonic acid (p-TsOH) has been used in conjunction with NBS to achieve selective mono ortho-bromination of para-substituted phenols with high yields. This method is effective in solvents like ACS-grade methanol and can be performed on a gram scale in short reaction times.

Solvent and Temperature Control: Performing the bromination at low temperatures (e.g., below 5°C) in less polar solvents like carbon disulfide can favor the formation of the para-brominated product over the ortho isomer.

A patented method for the bromination of a structurally similar compound, 2,6-dimethoxy-4-methylphenol, provides a concrete example of a regioselective synthesis. The reaction uses bromine in the presence of glacial acetic acid at a controlled temperature to achieve a high yield of the desired 3-bromo product.

| Reactant | Brominating Agent | Solvent/Auxiliary | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2,6-dimethoxy-4-methylphenol (0.5 mol) | Bromine (0.5 mol) | 1,2-dichloroethane (250 ml), Glacial Acetic Acid (2.0 mol) | 35°C | 10h | 98.1% |

| 2,6-dimethoxy-4-methylphenol (0.5 mol) | Bromine (0.5 mol) | 1,3-dichloropropane (590 ml), Glacial Acetic Acid (1.0 mol) | 35°C | 20h | 97.3% |

The methoxy (B1213986) group of this compound is typically introduced via etherification of a precursor phenol. The Williamson ether synthesis is a common and effective method for this transformation. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide or dimethyl sulfate) to form the ether.

The demethylation of methoxy groups to yield phenols is also a relevant transformation, often achieved using strong acids

Condensation Reactions for Schiff Base Formation and Related Imines

Emerging Methodologies in the Synthesis of this compound Analogues

Recent advances in organic synthesis have provided powerful tools for creating analogues of functionalized phenols. These emerging methodologies offer efficient and selective ways to modify the core phenolic structure.

One of the most significant strategies is the direct C-H functionalization of phenols. This approach is an atom-economical way to introduce new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials nih.govrsc.org. Palladium-catalyzed C-H activation, for instance, has been used for the ortho-alkenylation of unprotected phenols and for C-O cyclization to form dibenzofurans researchgate.netsemanticscholar.org. Various metal catalysts, including copper, rhodium, and gold, have been employed for regioselective C-H functionalization at the ortho-, meta-, or para-positions of free phenols nih.govrsc.org.

Transition-metal-catalyzed cross-coupling reactions are another cornerstone of modern synthesis for preparing functionalized phenols. Reactions such as the Suzuki cross-coupling are widely used to form new carbon-carbon bonds. For example, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and its analogues have been synthesized via palladium-catalyzed Suzuki reactions nih.govresearchgate.net. These reactions are valued for their high efficiency and tolerance of various functional groups researchgate.net.

The table below summarizes some of these advanced synthetic methods.

| Synthetic Methodology | Description | Key Advantages |

| Direct C-H Functionalization | Involves the direct conversion of a C-H bond on the phenol ring into a new bond (e.g., C-C, C-N, C-O) using a metal catalyst. | High atom economy, reduces synthetic steps, allows for late-stage functionalization. nih.govrsc.orgresearchgate.net |

| Transition-Metal-Catalyzed Cross-Coupling | Couples an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst (e.g., Palladium). Common reactions include Suzuki, Heck, and Sonogashira couplings. | High functional group tolerance, mild reaction conditions, robust and versatile for building molecular complexity. nih.govbohrium.comdntb.gov.ua |

| C-H Activation/Borylation/Oxidation | A one-pot sequence where a C-H bond is first converted to a C-B bond (borylation), which is then oxidized to a C-O bond, yielding the phenol. | Enables access to phenols with substitution patterns that are difficult to achieve through conventional methods. nih.gov |

These modern methods provide versatile and powerful routes to synthesize a diverse library of this compound analogues for various applications in materials science and medicinal chemistry.

High Resolution Structural Elucidation and Spectroscopic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the 4-Bromo-2-methoxy-6-methylphenol molecule.

For a related compound, 4-Bromo-2-methoxyphenol, the ¹H NMR spectrum shows characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. chemicalbook.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of a similar compound, 4-Bromo-2-methoxyphenol (2j), exhibited multiplets in the aromatic region (δ 7.00-6.97 ppm and δ 6.80 ppm), a singlet for the hydroxyl proton (δ 5.51 ppm), and a singlet for the methoxy protons (δ 3.88 ppm). beilstein-journals.org

The ¹³C NMR spectrum for 4-Bromo-2-methoxyphenol (2j) in CDCl₃ showed signals at δ 147.23, 144.91, 124.19, 115.75, 114.18, 111.57, and 56.16 ppm, corresponding to the different carbon atoms in the molecule. beilstein-journals.org

Table 1: Predicted and Experimental NMR Data for this compound and Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| 4-Bromo-2-methoxyphenol (2j) beilstein-journals.org | ¹H | CDCl₃ | 7.00-6.97 | m |

| 6.80 | d | |||

| 5.51 | s | |||

| 3.88 | s | |||

| 4-Bromo-2-methoxyphenol (2j) beilstein-journals.org | ¹³C | CDCl₃ | 147.23 | |

| 144.91 | ||||

| 124.19 | ||||

| 115.75 | ||||

| 114.18 | ||||

| 111.57 | ||||

| 56.16 |

Note: 'm' denotes multiplet, 'd' denotes doublet, and 's' denotes singlet. Data for this compound was not explicitly found, so data for a closely related compound is presented.

While specific 2D NMR data for this compound were not found in the search results, these techniques are crucial for establishing the connectivity between protons and carbons. Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent aromatic protons, and HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom, confirming the assignments made from 1D NMR spectra.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of a related compound, 4-Bromo-2-methoxyphenol, is available, indicating the presence of characteristic vibrational modes. chemicalbook.com For compounds containing a hydroxyl (-OH) group, a broad absorption band is typically observed in the IR spectrum in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the phenol (B47542) and methoxy groups, as well as C-H and C=C aromatic ring vibrations, would also be present. For instance, in a Schiff base derivative of a bromophenol, the enol form is confirmed by IR results. researchgate.net

Table 2: Key IR Absorption Bands for Phenolic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Phenol) | Stretching | 1200-1260 |

| C-O (Methoxy) | Stretching | 1000-1300 |

This table represents typical values and specific values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For phenolic compounds, these transitions are typically π → π* transitions within the aromatic ring.

Studies on related Schiff base compounds have shown that the solvent can influence the electronic absorption spectra, which is indicative of prototropic tautomerism. researchgate.net For example, the UV-Vis spectra of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol were recorded in benzene (B151609), chloroform, and ethanol (B145695) to study this phenomenon. researchgate.net

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation patterns.

For the related compound 4-Bromo-2-methoxyphenol, the NIST Mass Spectrometry Data Center provides mass spectral data. nih.gov The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). nih.gov

The fragmentation of 4-Bromo-2-methoxyphenol in the mass spectrometer would likely involve the loss of a methyl group from the methoxy ether, followed by the loss of carbon monoxide, which are common fragmentation pathways for methoxyphenols.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized extensively to predict the molecular and electronic properties of phenolic compounds. karazin.ua By approximating the complex many-electron problem, DFT allows for the accurate calculation of a molecule's ground state energy, electron density, and geometric structure. researchgate.nettci-thaijo.org For derivatives and related structures, DFT methods, such as B3LYP, have been successfully employed to compute structural parameters, vibrational frequencies, and other key characteristics. researchgate.netresearchgate.netijsrst.com

Optimization of Ground State Geometries and Conformational Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. For phenolic compounds, DFT calculations are used to determine precise bond lengths, bond angles, and dihedral angles. researchgate.net

Energetic Landscape of Tautomeric Equilibria and Isomerism

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical aspect of phenol (B47542) chemistry. Phenols can theoretically exist in equilibrium with their keto tautomers. Computational studies on related o-hydroxy Schiff bases, which are structurally analogous, have extensively used DFT to explore the energetic landscape of tautomeric equilibria, such as the phenol-imine and keto-amine forms. nih.govdergipark.org.trresearchgate.net

These studies calculate the energy barriers for the intramolecular proton transfer that connects the two tautomeric forms. nih.gov The relative stability of the tautomers is often influenced by the solvent environment, a factor that can be modeled computationally. nih.govresearchgate.net For 4-Bromo-2-methoxy-6-methylphenol, DFT calculations could precisely quantify the energy difference between the phenolic form and its potential keto tautomer, confirming the overwhelming stability of the aromatic phenol form, which is typical for such compounds in the ground state.

Harmonic Oscillator Model of Aromaticity (HOMA) Analysis

The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative, geometry-based descriptor of aromaticity. mdpi.com It evaluates the degree of π-electron delocalization in a cyclic system by analyzing the variation of bond lengths within the ring compared to an ideal aromatic system. researchgate.netnih.gov A HOMA value of 1 signifies a fully aromatic system like benzene (B151609), while a value of 0 corresponds to a non-aromatic Kekulé structure. mdpi.com

In computational studies of related Schiff bases, the HOMA index has been calculated using DFT-optimized geometries to assess the aromaticity of the phenyl ring. nih.gov This analysis is particularly insightful when studying processes like tautomerization, as it can reveal changes in the aromatic character of the ring. nih.gov For this compound, a HOMA analysis would be expected to yield a value close to 1, confirming the high aromatic character of its substituted benzene ring.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comnumberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comlibretexts.org The energy and topology of these orbitals are crucial for understanding a molecule's stability and its propensity to act as an electron donor or acceptor. libretexts.org

HOMO-LUMO Energy Gaps and Molecular Stability

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com The LUMO is the lowest energy orbital devoid of electrons and relates to the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. DFT calculations are routinely used to compute the energies of the HOMO and LUMO and the corresponding energy gap for phenolic compounds and their derivatives. goums.ac.irnih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters

This table presents typical parameters that would be calculated for this compound using DFT. The values are for illustrative purposes based on related compounds.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.0 to 5.0 |

Electrophilicity and Nucleophilicity Indices (Fukui Functions)

To pinpoint the most reactive sites within a molecule, DFT-based reactivity descriptors are employed. Fukui functions, f(r), indicate the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, identifying the sites most susceptible to nucleophilic attack (where an electron is accepted into the LUMO) or electrophilic attack (where an electron is donated from the HOMO). researchgate.net

Studies on related bromo-phenol derivatives have used Fukui function analysis to predict reactive behavior. researchgate.netdergipark.org.tr These calculations help identify which atoms are the most likely centers for chemical reactions. For this compound, this analysis would likely identify the oxygen atom of the hydroxyl group and specific carbon atoms on the aromatic ring as key reactive sites.

Table 2: Illustrative Fukui Function Analysis for Reactive Site Prediction

This table illustrates how Fukui functions identify reactive sites for nucleophilic and electrophilic attacks. The specific atomic sites for this compound would be determined by DFT calculations.

| Atomic Site | Fukui Index for Nucleophilic Attack (f+) | Fukui Index for Electrophilic Attack (f-) | Predicted Reactivity |

|---|---|---|---|

| Phenolic Oxygen | Low | High | Site for electrophilic attack |

| Ring Carbon (ortho/para to -OH) | Low | High | Site for electrophilic attack |

| Ring Carbon (ipso to -Br) | High | Low | Potential site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions by representing the electron density in terms of localized one-center (lone pairs) and two-center (bonds) units. q-chem.com This analysis provides a detailed picture of the Lewis structure and the stabilizing effects of electron delocalization. q-chem.comwikipedia.org

In a molecule like this compound, NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory. A higher stabilization energy E(2) value indicates a more significant interaction between the donor and acceptor orbitals, signifying greater charge delocalization.

For a related compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, NBO analysis revealed significant stabilization energies arising from intramolecular hyperconjugative interactions. researchgate.net For instance, the delocalization of electron density from the π orbitals of the C1-C2 bond to the antibonding π* orbitals of the C3-C4 bond resulted in a stabilization energy of 20.36 kcal/mol. researchgate.net Similarly, interactions involving the lone pairs of oxygen and nitrogen atoms with adjacent antibonding orbitals are crucial in stabilizing the molecular structure. In alkylaminophenol compounds, NBO analysis has shown that the highest electronegative charges are often located on oxygen and nitrogen atoms. researchgate.net

These donor-acceptor interactions represent a departure from a perfectly localized Lewis structure and are key to understanding the molecule's electronic properties and reactivity. wikipedia.org The analysis typically shows that the molecule has a high percentage of Lewis structure, with minor contributions from non-Lewis structures that account for delocalization effects. elsevierpure.com

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol researchgate.net This table presents data for a structurally related compound to illustrate the typical intramolecular interactions.

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

|---|---|---|---|---|

| C1-C2 | π | C3-C4 | π* | 20.36 |

| C2-C3 | σ | C1-N1 | σ* | 4.04 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. researchgate.net

For phenolic compounds, the MEP map characteristically shows a negative potential region around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net In a study of a related bromo-methoxy-phenol derivative, the MEP analysis indicated that the most negative potential was concentrated on the electronegative oxygen, nitrogen, and bromine atoms, identifying them as the primary sites for electrophilic interaction. researchgate.net The hydrogen atoms of the hydroxyl group and the aromatic ring typically exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net

The MEP map for this compound would therefore be expected to show a significant negative potential (red/yellow) around the phenolic oxygen and the bromine atom, while positive potential (blue) would be located around the hydroxyl hydrogen. This visualization provides crucial information for understanding how the molecule will interact with other reagents and its role in chemical reactions.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry allows for the prediction of NLO properties of molecules, such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability (β) is a measure of the second-order NLO response and is a key indicator of a molecule's potential for applications like second-harmonic generation. ijsrst.comresearchgate.net

Organic molecules with donor-acceptor groups connected by a π-conjugated system often exhibit large β values due to efficient intramolecular charge transfer (ICT). nih.govacs.org For this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups act as electron donors, while the bromine atom (-Br) can act as an electron-withdrawing group, creating a push-pull system across the phenol ring that can enhance NLO properties.

Calculations on similar phenolic compounds have demonstrated their potential as NLO materials. For example, the calculated first hyperpolarizability (β) for Isoeugenol, a related methoxy-phenol, was found to be 1.39 times that of the standard reference material urea, indicating a considerable NLO response. researchgate.net Theoretical studies on various organic compounds show that modifying donor and acceptor groups can significantly tune the NLO response. nih.gov The investigation of NLO properties involves calculating the components of the hyperpolarizability tensor to determine the total (or static) first hyperpolarizability (β_total).

Table 2: Calculated NLO Properties for Isoeugenol (a related methoxy-phenol) researchgate.net This table shows representative NLO data for a similar compound as a reference.

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (µ) | 2.6222 | Debye |

| First Hyperpolarizability (β_total) | 5.1851 x 10⁻³¹ | esu |

Thermodynamic Properties from Statistical Mechanics

Theoretical calculations based on statistical mechanics can predict the thermodynamic properties of a molecule at a given temperature. These properties, including heat capacity (Cv), entropy (S), and enthalpy (H), are derived from the vibrational frequencies and structural parameters obtained from quantum chemical calculations. researchgate.netijsrst.com

These thermodynamic functions provide insight into the stability of the molecule and its behavior under different thermal conditions. The relationship between these properties and temperature can be established, showing how entropy and heat capacity increase with temperature due to the increased population of vibrational energy levels. Such calculations have been performed for various phenolic compounds, providing valuable data on their thermal characteristics. ijsrst.comresearchgate.net

Table 3: Theoretical Thermodynamic Properties for Isoeugenol at 298.15 K researchgate.net This table provides example thermodynamic data for a related phenolic compound.

| Property | Value | Unit |

|---|---|---|

| Entropy (S) | 94.623 | cal/mol·K |

| Heat Capacity (Cv) | 41.517 | cal/mol·K |

| Enthalpy (H) | 20.354 | kcal/mol |

Crystal Packing and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal density. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify and analyze different types of intermolecular contacts. nih.gov

In the crystal structure of a related compound, 2-(4-bromo-phenyl)-4-methyl-6-oxo-1-phenyl-1,6-di-hydro-pyridine-3-carbo-nitrile, Hirshfeld analysis indicated that H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) were the most significant intermolecular contacts. nih.gov For this compound, one would expect the phenolic hydroxyl group to participate in strong O-H···O hydrogen bonding, while the bromine atom could be involved in halogen bonding and other van der Waals contacts, all of which would be quantifiable through Hirshfeld surface analysis.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Bromo-Substituted Compound nih.gov

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 36.2 |

| C···H/H···C | 21.6 |

| N···H/H···N | 12.2 |

| Br···H/H···Br | 10.8 |

Biological Activity and Mechanistic Insights

Antimicrobial Properties and Efficacy against Pathogenic Microorganisms

While specific studies on the antimicrobial efficacy of 4-Bromo-2-methoxy-6-methylphenol are not extensively documented, the broader class of brominated and methoxylated phenolic compounds has demonstrated notable activity against a range of pathogenic microorganisms. Research into structurally related compounds, such as derivatives of 5-bromosalicylaldehyde, has shown that the presence of a bromine atom on the phenolic ring can contribute significantly to antimicrobial effects. For instance, Schiff bases derived from 5-bromosalicylaldehyde have been reported to exhibit activity against various bacteria and fungi.

Similarly, studies on other methoxyphenol compounds have highlighted their potential to inhibit the growth of foodborne pathogens and spoilage bacteria. For example, (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide, a compound sharing key structural motifs with this compound, has been tested against a panel of microbes. The mechanism of action for such phenolic compounds often involves disruption of the microbial cell membrane, interference with essential enzymes, or sequestration of vital metal ions. The combination of a halogen (bromine), a methoxy (B1213986) group, and a methyl group on the phenol (B47542) ring of this compound suggests a potential for broad-spectrum antimicrobial activity, warranting further investigation to determine its specific minimum inhibitory concentrations (MIC) and spectrum of efficacy against clinically relevant pathogens.

Enzyme Inhibition Mechanisms and Biochemical Pathway Modulation

The capacity of bromophenols to act as enzyme inhibitors is an area of active research. Various derivatives of bromophenol have been identified as potent inhibitors of several key enzymes. For instance, studies have demonstrated that certain bromophenols can effectively inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov The inhibitory action is often attributed to the interaction of the bromophenol with the active site of the enzyme, leading to a modulation of its catalytic activity.

Furthermore, other bromophenol derivatives have shown strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. nih.govresearcher.life Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Additionally, α-glycosidase, an enzyme involved in carbohydrate digestion, has also been identified as a target for bromophenol inhibitors. nih.govresearcher.life While direct studies on this compound are limited, its structural features suggest it could potentially interact with and modulate the activity of various enzymes, thereby influencing biochemical pathways. The specific mechanisms, whether competitive, non-competitive, or uncompetitive inhibition, would require detailed enzymatic assays.

Potential as a Lead Compound in Drug Discovery and Development

The diverse biological activities exhibited by bromophenol derivatives position them as promising candidates for lead compounds in drug discovery. nih.gov The structural scaffold of this compound, featuring a substituted phenolic ring, is a common motif in many medicinally active compounds. Its demonstrated (or inferred) antimicrobial, enzyme inhibitory, and antioxidant properties suggest that it could serve as a starting point for the development of new therapeutic agents.

Medicinal chemists can utilize the this compound scaffold to synthesize a library of analogues with modified substituents to optimize potency, selectivity, and pharmacokinetic properties. For example, variations in the halogen, the position and nature of the alkyl and alkoxy groups, and the addition of other functional groups could lead to the discovery of compounds with enhanced activity against specific biological targets. The development of quantitative structure-activity relationship (QSAR) models for this class of compounds could further guide the design of more effective drugs. mdpi.combirmingham.ac.uk

Receptor Binding Studies and Pharmacological Interaction Models

Currently, there is a lack of specific data from receptor binding assays for this compound. Such studies are crucial for understanding the pharmacological profile of a compound and identifying its molecular targets. Receptor binding assays would involve testing the affinity of the compound for a wide range of receptors, ion channels, and transporters to elucidate its mechanism of action and potential off-target effects.

In the absence of experimental data, computational methods such as molecular docking can be employed to predict the binding affinity and interaction patterns of this compound with various biological receptors. These in silico models can provide valuable insights into the potential pharmacological interactions and guide the design of future experimental studies. For instance, docking simulations could predict whether the compound is likely to interact with receptors involved in neurotransmission, inflammation, or metabolic regulation, based on its structural and electronic properties.

Investigation of Biological Target Interactions (e.g., DNA bases, proteins)

The interaction of small molecules with biological macromolecules such as DNA and proteins is fundamental to their biological activity. While direct experimental evidence for the interaction of this compound with DNA bases or specific proteins is not currently available, the chemical nature of the compound suggests potential for such interactions.

Phenolic compounds have been known to interact with proteins through hydrogen bonding and hydrophobic interactions. The hydroxyl, methoxy, and methyl groups of this compound could participate in such interactions with the amino acid residues of a protein's binding pocket. Furthermore, some brominated compounds have been shown to interact with DNA, although the nature of this interaction (intercalation, groove binding, or covalent modification) would need to be determined experimentally. Techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry could be employed to investigate and characterize these potential interactions.

In Silico Bio-Activity Studies and ADMET Predictions

In silico tools play a vital role in modern drug discovery by predicting the bio-activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds. nih.govresearchwithnj.comsci-hub.se While a specific and comprehensive ADMET profile for this compound is not published, predictions can be made based on its chemical structure using various computational models.

These models can estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. scispace.com Toxicity predictions, including potential for carcinogenicity and mutagenicity, are also crucial components of an in silico assessment. researchgate.net QSAR studies on related bromophenol derivatives can provide insights into how structural modifications might affect their ADMET properties. mdpi.comnih.gov

A hypothetical ADMET prediction table for a compound like this compound is presented below to illustrate the type of information that can be generated.

| ADMET Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Likely |

| Plasma Protein Binding (PPB) | High |

| Metabolism | |

| CYP2D6 Inhibitor | Possible |

| CYP3A4 Inhibitor | Possible |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely |

| Toxicity | |

| AMES Mutagenicity | Low Probability |

| hERG Inhibition | Moderate Risk |

Note: This table is for illustrative purposes only and is not based on actual experimental or validated in silico data for this compound.

Advanced Applications and Research Tool Development

Role as Chemical Intermediates in Complex Organic Synthesis

4-Bromo-2-methoxy-6-methylphenol serves as a crucial chemical intermediate in the synthesis of a wide array of complex organic molecules. Its substituted phenolic structure provides multiple reactive sites that can be selectively functionalized to build intricate molecular architectures. Researchers have leveraged this compound as a starting material or a key building block in the synthesis of various valuable products.

One notable application is in the preparation of other important organic synthesis intermediates. For instance, 2,6-dimethoxy-3-bromo-4-methylphenol, a key intermediate for the synthesis of Coenzyme Q-10, can be prepared from 2,6-dimethoxy-4'-methylphenol through a bromination reaction. google.com Coenzyme Q-10 is a vital substance in cellular respiration and is also used in various medicinal applications. google.com

The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a range of chemical transformations. For example, the synthesis of methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) utilizes a substituted bromophenol in a reaction with trimethylaluminum. orgsyn.org This reagent is instrumental in facilitating the rearrangement of β-siloxy aldehydes, which are important intermediates in the synthesis of natural products. orgsyn.org

Furthermore, the compound and its derivatives are employed in the construction of heterocyclic systems. The synthesis of 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) with N-phenyl-1,2-phenylenediamine, demonstrating the utility of brominated phenols in creating complex heterocyclic structures. nih.gov

The strategic placement of the bromo, methoxy (B1213986), and methyl groups on the phenol (B47542) ring allows for regioselective reactions, making it a predictable and reliable component in multi-step synthetic pathways. The development of synthetic protocols for derivatives like (4-bromo-2-[(4-methoxyphenylimino)methyl]phenol) further highlights its role as a foundational molecule for generating diverse chemical entities with potential applications in various fields, including the development of chemical sensors. researchgate.net

Utilization in Biochemical Assays and Mechanistic Probes

Beyond its role in synthesis, this compound and its analogs are valuable tools in biochemical research. medchemexpress.com They can be used as reagents in biochemical assays or as mechanistic probes to investigate biological processes. medchemexpress.com The specific functionalities of these molecules allow them to interact with biological systems in a controlled manner, providing insights into enzyme function and cellular pathways.

While direct and extensive data on the use of this compound itself in biochemical assays is not broadly published, the broader class of bromophenols and their derivatives are known to be explored for their biological activities. nih.gov The general classification of 4-Bromo-2-methoxyphenol as a biochemical reagent suggests its potential use as a standard or reference compound in various life science research applications. medchemexpress.com

The development of derivatives can lead to compounds with specific biological targets. For instance, the synthesis of Schiff bases from substituted phenols can result in molecules with interesting biological properties that can be evaluated through various assays. nih.gov These assays might include enzyme inhibition studies, antioxidant capacity measurements, or assessments of antimicrobial activity.

The structural similarity of this compound to other bioactive phenols, such as creosol (2-methoxy-4-methylphenol), suggests that it could be used as a comparative tool in studies investigating the structure-activity relationships of phenolic compounds. sigmaaldrich.com Understanding how the bromo substituent influences the biochemical properties compared to a non-brominated analog can provide valuable mechanistic information.

Development of Derivatives for Enhanced Bioactivity or Specific Functions

A significant area of research involving this compound is the development of its derivatives to enhance bioactivity or impart specific functions. nih.gov By chemically modifying the parent molecule, scientists can create new compounds with improved properties for various applications, including pharmaceuticals and agrochemicals.

Research has shown that methylation and acetylation of natural bromophenols can lead to derivatives with significant antioxidant and anticancer activities. nih.govmdpi.com For example, specific methylated and acetylated derivatives of bromophenols have been shown to protect cells from oxidative damage and induce apoptosis in leukemia cells. nih.gov These studies underscore the potential of modifying the phenolic hydroxyl group and other positions on the aromatic ring to tune the biological effects of the molecule.

The synthesis of Schiff base derivatives is another common strategy to enhance bioactivity. The reaction of a substituted salicylaldehyde, which can be derived from a phenol, with an amine leads to the formation of a Schiff base. researchgate.net These compounds often exhibit a range of biological activities, and their metal complexes are also of significant interest. The synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base and its characterization have revealed potential antibacterial and anticancer properties through in-vitro and in-silico studies. nih.gov

Furthermore, the creation of ether derivatives has been explored. For instance, the synthesis of m-aryloxy phenols from m-methoxy phenols demonstrates a pathway to new diaryl ether phenolic compounds. nih.gov These derivatives can have applications in various fields, including the development of new inhibitors for specific enzymes. nih.gov The ability to create a diverse library of derivatives from a single starting scaffold like this compound is a powerful approach in drug discovery and materials science.

Material Science Applications for Electronic or Optical Materials

The unique electronic properties of substituted phenols and their derivatives make them promising candidates for applications in material science, particularly in the development of electronic and optical materials. The aromatic ring system, coupled with the electron-donating and electron-withdrawing substituents, can be tailored to create materials with specific functionalities.

While direct applications of this compound in this area are not extensively documented, the synthesis of related phenolic derivatives for such purposes provides a strong indication of its potential. For example, 3-(4-bromophenoxy)phenol has been utilized as a component in the fabrication of organic light-emitting devices (OLEDs). nih.gov OLEDs are a key technology in modern displays and lighting, and the development of new organic materials is crucial for improving their performance and efficiency. nih.gov

The synthesis of bisphenol monomers from 4,4′-dibromo biphenyl (B1667301) and 3-methoxyphenol (B1666288) using a copper catalyst is another example of how phenolic compounds are used to create polymers for advanced applications. nih.gov These monomers can be polymerized to form materials with desirable thermal and optical properties. The ability to precisely control the structure of the monomer unit, which can be derived from a compound like this compound, allows for the fine-tuning of the final material's characteristics.

The study of the crystal structure and intermolecular interactions of derivatives, such as 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol, is essential for understanding how these molecules pack in the solid state. nih.gov This knowledge is critical for designing materials with specific properties, as the arrangement of molecules in a crystal lattice can significantly influence its electronic and optical behavior. The investigation of intermolecular interactions, such as stacking interactions, provides insights into the potential for charge transport and other collective phenomena in the material. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The synthesis of brominated phenols has traditionally relied on methods that can be harsh and environmentally taxing. Future research into the synthesis of 4-Bromo-2-methoxy-6-methylphenol is anticipated to focus on the development of more sustainable and efficient methodologies.

Eco-friendly bromination techniques are a key area of exploration. cambridgescholars.com These methods aim to reduce the use of hazardous reagents and solvents. One promising approach involves the use of a bromide:bromate reagent, which can be generated from industrial bromine recovery processes. semanticscholar.org This reagent, when acidified in situ, produces hypobromous acid (HOBr) as the reactive species, allowing for the bromination of aromatic substrates under ambient conditions without the need for a catalyst. semanticscholar.org Another green approach is the ipso-hydroxylation of arylboronic acids, which can be performed in ethanol (B145695) using aqueous hydrogen peroxide as the oxidant. nih.gov This method is rapid, scalable, and can be combined in a one-pot sequence with bromination. nih.gov

The development of catalytic systems for the regioselective bromination of phenols is also a significant area of interest. The goal is to achieve high yields of the desired isomer, in this case, this compound, while minimizing the formation of byproducts.

Below is a table comparing traditional and potential eco-friendly synthesis methods:

| Method | Reagents/Solvents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Bromination | Liquid Bromine, Chlorinated Solvents | Often requires harsh conditions | Well-established | Use of hazardous materials, potential for multiple brominations |

| In-situ HOBr Generation | Bromide/Bromate, Acid | Ambient temperature | Eco-friendly, cost-effective | Requires careful pH control |

| Ipso-hydroxylation/Bromination | Arylboronic acid, H2O2/HBr, Ethanol | Room temperature, rapid reaction | Green solvent, high efficiency | Requires synthesis of boronic acid precursor |

Advanced Structure-Activity Relationship (SAR) Studies for Biological Properties

Preliminary research into bromophenols has revealed a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties. nih.govmdpi.com The specific arrangement of the bromo, methoxy (B1213986), and methyl groups on the phenol (B47542) ring of this compound is expected to confer unique biological activities.

Advanced Structure-Activity Relationship (SAR) studies will be crucial in elucidating how the structural features of this molecule contribute to its biological effects. nih.gov The presence of bromine atoms and hydroxyl groups at different positions on the aromatic ring significantly influences the chemical properties and biological activity of bromophenols. researchgate.net For instance, the number and position of bromine atoms can play a key role in cytotoxicity and anti-diabetic activity. nih.gov

The methoxy group is another important determinant of biological activity in phenolic compounds. SAR studies on various methoxy-substituted compounds have shown that the position and number of methoxy groups can modulate their interactions with biological targets. researchgate.net

Future SAR studies on this compound and its analogues will likely involve systematic modifications of the molecule to understand the contribution of each functional group. This could include synthesizing derivatives with different halogen substitutions, varying the position of the methoxy and methyl groups, and introducing new functional groups. The goal of these studies will be to optimize the molecule for a specific biological target, potentially leading to the development of new therapeutic agents.

Integration with In Silico Drug Design and High-Throughput Screening Techniques

The integration of computational methods is set to revolutionize the discovery and development of new drugs based on phenolic scaffolds. In silico drug design and high-throughput screening (HTS) are powerful tools that can accelerate the identification of promising drug candidates. chemfaces.com

Molecular docking, a key component of in silico studies, can predict the binding interactions between a ligand, such as this compound, and a biological target, like an enzyme or receptor. chemmethod.com This allows researchers to hypothesize the mechanism of action and to design more potent and selective inhibitors. Computational studies on phenolic compounds have already been used to investigate their potential as inhibitors for various enzymes. chemmethod.com

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological activity. researchgate.net Phenolic compound libraries are available for HTS, and these can be used to identify initial hits that can then be optimized through medicinal chemistry efforts. chemfaces.com The combination of HTS with in silico screening can create a powerful workflow for drug discovery. mdpi.comacs.org

The application of these techniques to this compound could involve:

Virtual Screening: Docking the compound against a panel of known drug targets to identify potential biological activities.

Pharmacophore Modeling: Developing a 3D model of the key chemical features required for biological activity, which can then be used to search for other compounds with similar properties.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process.

Comprehensive Environmental Impact and Degradation Studies

As with any chemical compound, a thorough understanding of the environmental fate of this compound is essential. Brominated organic compounds, in general, can be persistent in the environment and may have the potential for bioaccumulation. nih.govnih.gov

Comprehensive environmental impact and degradation studies will be necessary to assess the potential risks associated with the production and use of this compound. These studies would likely include:

Biodegradation Studies: Investigating the ability of microorganisms to break down the compound. Some bacteria, such as Arthrobacter chlorophenolicus, have been shown to degrade bromophenols. nih.govresearchgate.net The biodegradability of halogenated phenols can depend on the number and position of the halogen substituents. frontiersin.org

Abiotic Degradation Studies: Examining the degradation of the compound through non-biological processes such as photolysis (degradation by light). nih.gov

Toxicity Studies: Assessing the toxicity of the compound to various aquatic and terrestrial organisms.

Bioaccumulation Potential: Determining the likelihood of the compound accumulating in the tissues of living organisms.

The findings from these studies will be crucial for ensuring the safe and sustainable use of this compound in any future applications. The European Chemicals Agency (ECHA) has raised concerns about the environmental impact of certain aromatic brominated compounds, highlighting their persistence, bioaccumulation, and toxicity. europa.euuseforesight.io Therefore, a proactive approach to understanding and mitigating any potential environmental risks will be paramount.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-2-methoxy-6-methylphenol, and how can reaction conditions be optimized?

- Methodology : Begin with a phenol derivative (e.g., 2-methoxy-6-methylphenol) and perform electrophilic bromination using brominating agents like N-bromosuccinimide (NBS) under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (20–40°C) to minimize side products. Purification can be achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient.

- Key Considerations : Regioselectivity may vary with substituent positioning; confirm product identity using NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to identify methoxy (-OCH), methyl (-CH), and aromatic proton environments. Compare with databases (e.g., NIST Chemistry WebBook) for validation .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine.

- X-ray Crystallography : If crystals are obtainable, employ SHELX programs (e.g., SHELXL) for structure refinement, leveraging crystallographic data to resolve bond lengths and angles .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Store the compound in airtight containers away from light and moisture. Dispose of waste via certified hazardous waste protocols.

- Reference Standards : Follow safety data sheets (SDS) for brominated phenolic compounds, emphasizing intermediate handling under strictly controlled conditions to avoid unintended reactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structure determination of this compound?

- Methodology : Use SHELXL for refinement, applying restraints to disordered atoms and testing for twinning via the BASF parameter. Validate models with R-factor convergence and difference Fourier maps. Cross-check with spectroscopic data to resolve ambiguities in electron density .

- Case Study : For brominated aromatics, thermal motion in the methoxy group may require isotropic refinement; compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What experimental strategies address discrepancies in biological activity data (e.g., enzyme inhibition vs. receptor binding studies) for this compound?

- Methodology : Design dose-response assays (e.g., IC determination) across multiple cell lines or enzyme systems. Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility. Consider solvent effects (DMSO vs. aqueous buffers) and assay interference from bromine’s electronegativity .

- Example : If inconsistent inhibition is observed in kinase assays, perform molecular docking simulations to assess binding site compatibility with the compound’s steric and electronic profile .

Q. How can regioselectivity challenges in derivatizing this compound be systematically addressed?

- Methodology : Employ computational tools (e.g., DFT calculations) to predict reactive sites based on frontier molecular orbitals. Experimentally, test protecting group strategies (e.g., silylation of hydroxyl groups) to direct functionalization to the bromine-substituted aromatic position. Validate via LC-MS and -NMR (if fluorinated derivatives are synthesized) .

Q. What are the best practices for validating purity and stability of this compound under long-term storage?

- Protocol : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., demethylation or debromination) and adjust storage conditions (e.g., argon atmosphere, desiccants). Cross-reference with NIST stability data for structurally related bromophenols .

Data Management and Validation

- Contradiction Analysis : When spectral or crystallographic data conflicts, apply iterative refinement (e.g., in SHELXL) and corroborate with independent techniques (e.g., IR for functional groups). Document all raw data and metadata to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data reporting, particularly when exploring biological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.